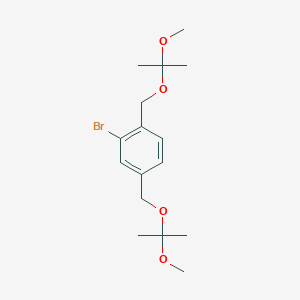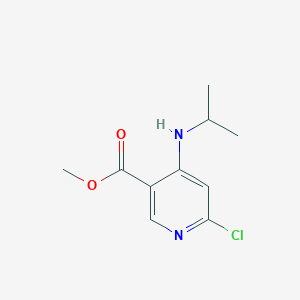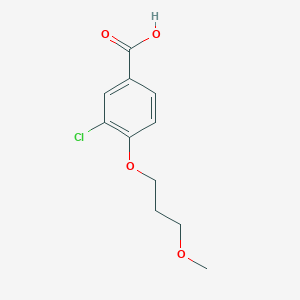
Ethyl (2-benzyloxybenzoyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-benzyloxybenzoyl)acetate is an organic compound with the molecular formula C18H18O4. It is an ester derivative of benzyloxybenzoic acid and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by its aromatic structure, which includes a benzene ring substituted with a benzyloxy group and an ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (2-benzyloxybenzoyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-benzyloxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Esterification: 2-benzyloxybenzoic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The crude product is further purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl (2-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-benzyloxybenzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Hydrolysis: 2-benzyloxybenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyloxybenzoic acid derivatives.
科学的研究の応用
Ethyl (2-benzyloxybenzoyl)acetate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
作用機序
The mechanism of action of ethyl (2-benzyloxybenzoyl)acetate depends on the specific reactions it undergoes. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of 2-benzyloxybenzoic acid and ethanol. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
類似化合物との比較
Ethyl (2-benzyloxybenzoyl)acetate can be compared with other ester derivatives of benzyloxybenzoic acid, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl (2-benzyloxybenzoyl)acetate: Similar structure but with a propyl ester group.
Butyl (2-benzyloxybenzoyl)acetate: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and solubility properties, making it suitable for particular applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C18H18O4 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
ethyl 3-oxo-3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-16(19)15-10-6-7-11-17(15)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChIキー |
YPTHAOSWRMFEGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)





